Oxocane-2,8-dione

Description

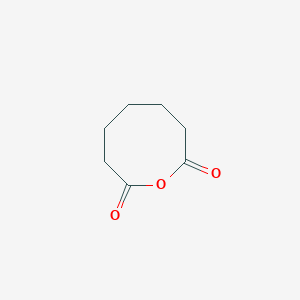

Structure

3D Structure

Properties

IUPAC Name |

oxocane-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHUBLNWMCWUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429491 | |

| Record name | pimelic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10521-07-0 | |

| Record name | 2,8-Oxocanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pimelic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxocane-2,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxocane-2,8-dione: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxocane-2,8-dione, also known by its synonym pimelic anhydride, is a seven-membered cyclic anhydride. This heterocyclic organic compound, with the chemical formula C₇H₁₀O₃, serves as a valuable monomer in the synthesis of polyesters and other functional polymers.[1] Its unique eight-membered ring structure, containing two carbonyl groups and an oxygen heteroatom, imparts specific chemical reactivity and physical properties that are of significant interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties of oxocane-2,8-dione, its synthesis and characterization, reactivity, and potential applications, with a focus on insights relevant to research and development professionals.

Molecular Structure and Chemical Properties

The fundamental characteristics of oxocane-2,8-dione are summarized in the table below, providing a foundational understanding of its molecular identity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | PubChem[1] |

| Molecular Weight | 142.15 g/mol | PubChem[1] |

| IUPAC Name | oxocane-2,8-dione | PubChem[1] |

| CAS Number | 10521-07-0 | Dalton Research Molecules[2] |

| Synonyms | Pimelic anhydride, 2,8-Oxocanedione | PubChem[1] |

| Canonical SMILES | C1CCC(=O)OC(=O)CC1 | PubChem[1] |

| InChI Key | ZJHUBLNWMCWUOV-UHFFFAOYSA-N | PubChem[1] |

Structural Elucidation

graph Oxocane_2_8_dione_Structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom positions

O1 [label="O", pos="0,1!", fontcolor="#EA4335"];

C2 [label="C", pos="1,0.5!", fontcolor="#202124"];

O3 [label="O", pos="1.5,-0.5!", fontcolor="#EA4335"];

C4 [label="C", pos="1,-1.5!", fontcolor="#202124"];

C5 [label="C", pos="0,-2!", fontcolor="#202124"];

C6 [label="C", pos="-1,-1.5!", fontcolor="#202124"];

C7 [label="C", pos="-1.5,-0.5!", fontcolor="#202124"];

C8 [label="C", pos="-1,0.5!", fontcolor="#202124"];

O9 [label="O", pos="-1.5,1.5!", fontcolor="#EA4335"];

// Bonds

C2 -- O1;

C2 -- O3;

C2 -- C8;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- O9;

C4 -- C7 [style=invis]; // for layout

}

Caption: Workflow for the synthesis of oxocane-2,8-dione.

Reactivity and Mechanisms

The reactivity of oxocane-2,8-dione is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a monomer in ring-opening polymerization.

Ring-Opening Polymerization (ROP)

Oxocane-2,8-dione can undergo ring-opening polymerization to form polyesters. This process can be initiated by various catalysts, including organometallic compounds and organic catalysts. The driving force for the polymerization of many cyclic compounds is their ring strain.[3] The polymerization of cyclic anhydrides with epoxides is a promising route to a large array of polyesters.[4]

Mechanism: The general mechanism of ROP involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the cleavage of an acyl-oxygen bond and the formation of a linear polymer chain. The specific mechanism can vary depending on the initiator and reaction conditions (e.g., cationic, anionic, or coordination-insertion).

Reactions with Nucleophiles

Like other anhydrides, oxocane-2,8-dione reacts with various nucleophiles:

-

Alcohols: Reacts with alcohols to form monoesters of pimelic acid.

-

Amines: Reacts with amines to form amides.

These reactions are fundamental to its use in creating functionalized polymers and other complex organic molecules.

Applications in Polymer Chemistry and Drug Development

The ability of oxocane-2,8-dione to form biodegradable polyesters makes it a monomer of interest for applications in the biomedical field. Polyanhydrides are a class of synthetic biodegradable polymers that have been explored for use as controlled drug delivery vehicles due to their biocompatibility and surface-eroding properties.[5]

Biodegradable Polyesters

Polyesters synthesized from dicarboxylic acids like pimelic acid and various diols have shown promise as environmentally friendly materials with good thermomechanical properties.[6] The properties of these polyesters, such as their melting point and flexibility, can be tuned by varying the chain length of the diol comonomer.[6] Polyesters derived from pimelic acid are expected to be biodegradable, making them attractive for applications in packaging and medicine.

Drug Delivery

Polyanhydrides are well-suited for drug delivery because their hydrolysis leads to the release of the encapsulated drug at a controlled rate. The degradation products are non-toxic and easily cleared from the body.[5] While specific studies on polymers derived solely from oxocane-2,8-dione are not abundant, the broader class of polyanhydrides has been extensively investigated for the delivery of small molecule drugs, vaccines, and peptides.[5]

Safety and Handling

Oxocane-2,8-dione is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Oxocane-2,8-dione is a versatile cyclic anhydride with significant potential as a monomer for the synthesis of functional and biodegradable polyesters. Its reactivity, driven by the strained eight-membered ring and two electrophilic carbonyl centers, allows for controlled polymerization and derivatization. While further research is needed to fully explore its specific applications, particularly in drug delivery and as a building block for advanced materials, the foundational chemistry presented in this guide provides a strong basis for its use in innovative research and development endeavors. The synthesis from readily available pimelic acid and its amenability to ring-opening polymerization make it an attractive target for future investigations in polymer and materials science.

References

-

PrepChem. Synthesis of pimelic anhydride. [Link]

-

Wikipedia. Pimelic acid. [Link]

-

Blanksby, S. J., & Mitchell, T. W. (2010). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

-

Duda, A., & Kowalski, A. (2009). Thermodynamics and Kinetics of Ring-Opening Polymerization. Wiley-VCH. [Link]

-

Dalton Research Molecules. Pimelic acid anhydride | CAS 10521-07-0. [Link]

-

PubChem. Oxocane-2,8-dione. [Link]

-

Kumar, N., & Langer, R. (2022). Polyanhydride Chemistry. ACS Publications. [Link]

-

De, S., & Ramakrishnan, S. (2020). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry (RSC Publishing). [Link]

Sources

- 1. Oxocane-2,8-dione | C7H10O3 | CID 9543533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pimelic acid anhydride | CAS 10521-07-0 [daltonresearchmolecules.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]

An In-Depth Technical Guide to the Synthesis of Pimelic Anhydride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic anhydride, a seven-membered cyclic dicarboxylic anhydride, serves as a valuable building block in organic synthesis, particularly in the preparation of polymers, plasticizers, and pharmaceutical intermediates. Its unique seven-carbon backbone imparts desirable properties to resulting molecules, making its efficient synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the principal synthetic pathways to pimelic anhydride, starting from the synthesis of its precursor, pimelic acid, and detailing various methods for its subsequent cyclization. The discussion is grounded in established chemical principles, offering field-proven insights into experimental choices, reaction mechanisms, and practical considerations for laboratory and potential scale-up applications. This document is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction: The Significance of Pimelic Anhydride

Pimelic acid and its derivatives are integral to various biological and industrial processes. In biochemistry, derivatives of pimelic acid are involved in the biosynthesis of the essential amino acid lysine and the vitamin biotin. Industrially, pimelic acid is a precursor to polyesters and polyamides, with its seven-carbon chain offering a unique alternative to the more common adipic acid (a six-carbon dicarboxylic acid).[1] Pimelic anhydride, as a cyclic and activated form of pimelic acid, is a key intermediate for introducing the pimeloyl moiety into more complex molecules, a feature leveraged in the synthesis of fine chemicals and pharmaceuticals.

This guide is structured to provide a thorough understanding of the synthesis of pimelic anhydride, beginning with an exploration of the various routes to its precursor, pimelic acid. Subsequently, it delves into the primary methods for the cyclization of pimelic acid to form the target anhydride. Each section includes detailed experimental protocols, mechanistic insights, and a comparative analysis of the different approaches.

Synthesis of the Precursor: Pimelic Acid

The efficient synthesis of pimelic anhydride is predicated on the availability of high-purity pimelic acid. Several viable synthetic routes to pimelic acid have been developed, each with its own set of advantages and challenges. The choice of method often depends on factors such as the availability of starting materials, desired scale, and economic considerations.

Synthesis of Pimelic Acid from Cyclohexanone

A well-established laboratory-scale synthesis of pimelic acid begins with the readily available and inexpensive starting material, cyclohexanone.[2] This multi-step process involves a Claisen condensation followed by hydrolysis and decarboxylation.

Reaction Workflow:

Caption: Synthesis of Pimelic Acid from Cyclohexanone.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 2-ketocyclohexylglyoxalate. In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of sodium ethoxide is prepared from sodium and absolute ethanol. The solution is cooled, and a mixture of cyclohexanone and ethyl oxalate is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting product is isolated by acidification and extraction.[2]

-

Step 2: Hydrolysis and Decarboxylation to Pimelic Acid. The crude ethyl 2-ketocyclohexylglyoxalate is then subjected to hydrolysis and decarboxylation using a solution of sodium hydroxide in methanol under reflux. The reaction mixture is heated for several hours, after which the methanol is distilled off. The aqueous residue is acidified with concentrated hydrochloric acid, leading to the precipitation of crude pimelic acid.[2]

-

Step 3: Purification of Pimelic Acid. The crude pimelic acid is purified by recrystallization from hot water or a mixture of benzene and diethyl ether to yield the final product.[2][3]

Causality of Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial for the deprotonation of cyclohexanone at the α-position, initiating the Claisen condensation with ethyl oxalate.

-

The subsequent hydrolysis with sodium hydroxide breaks down the ester and glyoxalate functionalities, and the following acidification and heating promote decarboxylation to form pimelic acid.

-

Recrystallization is a standard and effective method for purifying solid organic compounds like pimelic acid, removing unreacted starting materials and byproducts.

Synthesis of Pimelic Acid from Salicylic Acid

Another classical laboratory preparation of pimelic acid utilizes salicylic acid as the starting material. This method involves the reduction of the aromatic ring followed by ring-opening.[2]

Reaction Workflow:

Caption: Synthesis of Pimelic Acid from Salicylic Acid.

Experimental Protocol:

-

Step 1: Reduction of Salicylic Acid. Salicylic acid is dissolved in isoamyl alcohol and heated. Sodium metal is added in portions to the boiling solution. This vigorous reaction reduces the aromatic ring. After the reaction is complete, the mixture is cooled, and water is carefully added to decompose any unreacted sodium.[2]

-

Step 2: Isolation and Esterification of the Crude Product. The product is extracted into an aqueous layer. The crude product, a mixture of pimelic and salicylic acids, is then esterified by refluxing with absolute ethanol and a catalytic amount of concentrated sulfuric acid.[2]

-

Step 3: Purification and Hydrolysis. The resulting ethyl esters are purified by extraction to remove ethyl salicylate. The purified ethyl pimelate is then hydrolyzed by saponification with sodium hydroxide, followed by acidification with hydrochloric acid to yield pimelic acid. The final product is purified by recrystallization.[2]

Causality of Experimental Choices:

-

The Birch-like reduction using sodium in a high-boiling alcohol like isoamyl alcohol is effective for reducing the aromatic ring of salicylic acid.

-

Esterification of the crude product mixture allows for the separation of the more polar salicylic acid derivative from the pimelic acid derivative through extraction.

-

The final hydrolysis step is a standard procedure to convert the ester back to the carboxylic acid.

Industrial Production of Pimelic Acid

On an industrial scale, pimelic acid is often produced through the oxidation of cycloheptanone with oxidizing agents like dinitrogen tetroxide.[1][4] Another patented industrial route involves the carbonylation of ε-caprolactone in the presence of a carbonylation catalyst and a hydrogen halide promoter.[5] These methods are generally more suited for large-scale production due to factors like cost of reagents and engineering requirements.

Table 1: Comparison of Pimelic Acid Synthesis Routes

| Feature | Synthesis from Cyclohexanone | Synthesis from Salicylic Acid | Industrial Oxidation of Cycloheptanone |

| Starting Materials | Cyclohexanone, Ethyl Oxalate | Salicylic Acid, Sodium, Isoamyl Alcohol | Cycloheptanone, Dinitrogen Tetroxide |

| Scale | Laboratory | Laboratory | Industrial |

| Reported Yield | 47-54% (based on cyclohexanone)[2] | 35-38% (based on salicylic acid)[2] | High throughput |

| Key Advantages | Inexpensive starting materials | Utilizes a different feedstock | Suitable for large-scale production |

| Key Disadvantages | Multi-step, moderate yield | Use of sodium metal, vigorous reaction | Requires specialized equipment and reagents |

Synthesis of Pimelic Anhydride from Pimelic Acid

Once pimelic acid is obtained, the next crucial step is its cyclization to form pimelic anhydride. This intramolecular dehydration can be achieved through several methods, each with its own merits and drawbacks in terms of reaction conditions, yield, and purity of the final product.

Dehydration using Acetic Anhydride

Acetic anhydride is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids. The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes intramolecular acyl substitution.

Reaction Mechanism:

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 2,8-Oxocanedione

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 2,8-oxocanedione, a medium-ring lactone. Moving beyond a simple recitation of analytical techniques, this document details the strategic application and interpretation of modern spectroscopic methods. It emphasizes a logical, causality-driven workflow, beginning with fundamental characterization and progressing through advanced two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. This guide is intended to serve as a practical resource for researchers engaged in the characterization of complex organic molecules, offering field-proven insights into experimental design and data interpretation.

Introduction: The Challenge of Medium-Ring Lactones

Medium-ring lactones, cyclic esters with eight- to eleven-membered rings, are prevalent structural motifs in a diverse array of natural products and pharmaceuticals.[1] Their synthesis and characterization, however, present significant challenges due to unfavorable kinetic and thermodynamic factors associated with their formation.[1][2] The structural elucidation of these molecules requires a sophisticated and multi-faceted analytical approach. This guide focuses on 2,8-oxocanedione, a representative medium-ring lactone, to illustrate a robust workflow for unambiguous structure determination. The principles and methodologies detailed herein are broadly applicable to the characterization of other complex cyclic systems.

Foundational Characterization: Establishing the Molecular Framework

The initial phase of structural elucidation focuses on determining the molecular formula and identifying key functional groups. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and, consequently, its elemental composition.

Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of purified 2,8-oxocanedione in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Introduce the sample into the mass spectrometer. The high-energy electrons in the EI source will cause the molecule to ionize and fragment.[3]

-

Data Analysis: Identify the molecular ion peak (M+), which corresponds to the intact molecule with one electron removed.[3] The high-resolution measurement of this peak allows for the calculation of the precise molecular formula. For 2,8-oxocanedione (C7H10O3), the expected exact mass is 142.06299 g/mol .[4]

Trustworthiness: The accuracy of the mass measurement, typically to within 5 ppm, provides a high degree of confidence in the proposed elemental composition, which serves as a fundamental constraint for all subsequent structural analysis.

Infrared (IR) Spectroscopy

Objective: To identify the principal functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm-1.[5]

-

Data Analysis: Analyze the spectrum for characteristic absorption bands. For 2,8-oxocanedione, the key absorptions are:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm-1.

-

C=O Stretch (Ketone): Another strong absorption should appear in the 1705-1725 cm-1 range.

-

C-O Stretch: Look for a strong band in the 1000-1300 cm-1 region, characteristic of the ester C-O bond.[5]

-

C-H Stretch (sp3): Absorptions just below 3000 cm-1 will confirm the presence of aliphatic C-H bonds.

-

Expertise & Experience: The presence of two distinct carbonyl absorptions is a critical early indicator of the dione functionality. The higher frequency band is typically assigned to the ester carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom, which increases the bond strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules.[6] A systematic progression from one-dimensional (1D) to two-dimensional (2D) experiments is essential for assembling the complete molecular structure.[7]

1D NMR: ¹H and ¹³C Spectra

Objective: To identify the number and types of proton and carbon environments in the molecule.

Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Integrate the signals to determine the relative number of protons in each environment.

-

Analyze the chemical shifts and coupling patterns (multiplicities) to infer the electronic environment and neighboring protons for each signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH3, CH2, CH, and quaternary carbons.

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,8-Oxocanedione

| Atom | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | DEPT |

| C2 | - | ~175 | C |

| C3 | ~2.5 (t) | ~35 | CH2 |

| C4 | ~1.8 (m) | ~24 | CH2 |

| C5 | ~1.6 (m) | ~28 | CH2 |

| C6 | ~1.8 (m) | ~25 | CH2 |

| C7 | ~2.6 (t) | ~42 | CH2 |

| C8 | - | ~209 | C |

Note: These are predicted values and may vary slightly based on solvent and other experimental conditions.

2D NMR: Unraveling the Connectivity

2D NMR experiments are crucial for establishing the bonding network within the molecule.[8]

Experimental Workflow for 2D NMR-Based Structural Elucidation

Caption: Workflow for structural elucidation using 2D NMR.

3.2.1. ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other, typically through two or three bonds.[9]

Protocol:

-

Utilize the same sample prepared for 1D NMR.

-

Acquire a standard COSY spectrum.

-

Interpretation: Cross-peaks in the COSY spectrum indicate pairs of protons that are spin-spin coupled. For 2,8-oxocanedione, this will reveal the sequence of methylene groups in the aliphatic chain. For example, the protons on C3 will show a correlation to the protons on C4, which in turn will show a correlation to the protons on C5, and so on.

3.2.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify which protons are directly attached to which carbons.[8]

Protocol:

-

Acquire a standard HSQC spectrum.

-

Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other, indicating a direct one-bond C-H connection. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

3.2.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To establish long-range (typically 2-3 bond) correlations between protons and carbons.[9] This is the key experiment for connecting the different spin systems and identifying quaternary carbons.

Protocol:

-

Acquire a standard HMBC spectrum.

-

Interpretation: Cross-peaks in the HMBC spectrum reveal longer-range C-H couplings. This is critical for piecing together the full carbon skeleton.

Key HMBC Correlations for 2,8-Oxocanedione

Caption: Key HMBC correlations for 2,8-oxocanedione.

Data Interpretation and Structure Assembly:

-

From COSY: Establish the C3-C4-C5-C6-C7 spin system.

-

From HSQC: Assign the corresponding carbon signals to each of these protonated carbons.

-

From HMBC: The crucial correlations will be from the protons on C3 to the ester carbonyl carbon (C2) and from the protons on C7 to the ketone carbonyl carbon (C8). Additionally, correlations from the C7 protons to C8 and from the C3 protons to C2 will confirm the placement of the carbonyl groups at the ends of the aliphatic chain. The final piece of the puzzle is the HMBC correlation from the protons on C7 to the ester carbonyl (C2) and/or from the C3 protons to the ketone carbonyl (C8), which would confirm the eight-membered ring structure, although these might be weak or absent depending on the conformation. The connection through the ether oxygen is inferred once all other connections are established.

Conclusion

The structural elucidation of 2,8-oxocanedione, as detailed in this guide, exemplifies a systematic and robust analytical strategy. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. The causality-driven approach, where each experiment logically informs the next, coupled with a thorough understanding of the underlying principles of each technique, ensures the highest degree of scientific rigor. This comprehensive methodology serves as a valuable template for researchers and scientists in the pharmaceutical and chemical industries when faced with the challenge of characterizing novel and complex molecular architectures.

References

-

Breton, R. C. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from [Link]

-

Kutateladze, A. G. (2018). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

-

Koehn, F. E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

-

Reynolds, W. F. (2009). Using NMR to identify and characterize natural products. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxocane-2,8-dione. PubChem. Retrieved from [Link]

-

Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions. 7. Kinetics and activation parameters of lactone formation in the range of 3- to 23-membered rings. Journal of the American Chemical Society, 103(14), 4142–4145. [Link]

-

Holmes, A. B., & Smith, A. L. (1996). A new synthetic method for the preparation of 2,8-disubstituted oxocane derivatives: synthesis of lauthisan and laurenan. Journal of the Chemical Society, Perkin Transactions 1, (13), 1383-1394. [Link]

-

Wang, X., & Chen, J. (2018). Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. Catalysis Science & Technology, 8(1), 24-41. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Zhao, W., & Sun, J. (2013). New Strategies for medium- and large-ring lactone synthesis. HKUST Research Portal. Retrieved from [Link]

-

Clark, J. S., & Fessard, T. C. (2002). Synthesis of Medium-Ring Lactones via Tandem Methylenation/Claisen Rearrangement of Cyclic Carbonates. Tetrahedron Letters, 43(51), 9347-9350. [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

Zhang, Z., & Liu, Y. (2022). Enantioselective Synthesis of Medium-Sized-Ring Lactones via Iridium-Catalyzed Z-Retentive Asymmetric Allylic Substitution Reaction. Journal of the American Chemical Society, 144(11), 4770–4775. [Link]

-

Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

-

González-Vera, J. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

NIST. (n.d.). 2,5-Octanedione. NIST WebBook. Retrieved from [Link]

-

Schulz, J., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[10][11][12]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(10), 731-44.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,7-Octanedione. PubChem. Retrieved from [Link]

-

Save My Exams. (2025, August 22). Mass spectrometry (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

-

Chalmers, J. M. (2003). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,8-Nonanedione. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Octanedione. NIST WebBook. Retrieved from [Link]

-

DePalma, J. W., & Nathanson, G. M. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics, 24(10), 6146-6156. [Link]

-

Vékey, K., et al. (2024). Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry. International Journal of Molecular Sciences, 25(14), 7709. [Link]

-

Contreras, R., et al. (2003). Solution H-1 and C-13 NMR of new chiral 1,4-oxazepinium heterocycles and their intermediates from the reaction of 2,4-pentanedione with alpha-L-amino acids and (R)-(-)-2-phenylglycinol. Magnetic Resonance in Chemistry, 41(12), 975-982. [Link]

- Google Patents. (n.d.). CN101423467B - Method for synthesizing 2,5-acetonyl acetone.

-

Stanovnik, B., & Svete, J. (2004). Synthesis of 2-Unsubstituted 2,3,5,6,7,8-Hexahydropyrazolo[4,3-d][10][11]diazepinone-8-carboxylates. Synlett, (13), 2339-2341. [Link]

Sources

- 1. Recent advances in catalytic synthesis of medium-ring lactones and their derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. savemyexams.com [savemyexams.com]

- 4. Oxocane-2,8-dione | C7H10O3 | CID 9543533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. acdlabs.com [acdlabs.com]

- 7. emerypharma.com [emerypharma.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to Oxocane-2,8-dione: Properties, Synthesis, and Applications

Foreword

In the landscape of modern drug discovery and materials science, the exploration of novel heterocyclic scaffolds is paramount. Among these, oxygen-containing heterocycles have garnered significant attention due to their versatile chemical reactivity and potential biological activity. This guide provides an in-depth technical overview of Oxocane-2,8-dione, a seven-membered cyclic anhydride also known as pimelic anhydride. As a reactive intermediate and potential monomer, a thorough understanding of its physical, chemical, and spectroscopic properties is essential for researchers, scientists, and professionals in drug development and polymer chemistry. This document aims to be a comprehensive resource, amalgamating theoretical principles with practical insights to facilitate its application in pioneering research endeavors.

Molecular Structure and Identification

Oxocane-2,8-dione is a cyclic anhydride derived from pimelic acid. The eight-membered ring consists of seven carbon atoms and one oxygen atom, with two carbonyl groups at positions 2 and 8.

-

IUPAC Name: oxocane-2,8-dione[1]

-

Synonyms: 2,8-Oxocanedione, Pimelic anhydride, Pimelinsaureanhydrid[1]

-

CAS Number: 10521-07-0[1]

-

Molecular Formula: C₇H₁₀O₃[1]

-

Molecular Weight: 142.15 g/mol [1]

-

Canonical SMILES: C1CCC(=O)OC(=O)CC1[1]

-

InChIKey: ZJHUBLNWMCWUOV-UHFFFAOYSA-N[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Oxocane-2,8-dione is critical for its handling, storage, and application in various experimental settings. While experimental data for some properties of the anhydride are limited, data for its precursor, pimelic acid, provides valuable context.

Table 1: Physical and Chemical Properties of Oxocane-2,8-dione and Pimelic Acid

| Property | Oxocane-2,8-dione (Pimelic Anhydride) | Pimelic Acid (Precursor) |

| Appearance | Thick oil (predicted)[2] | White crystalline solid[3] |

| Melting Point | Not available | 103-106 °C[3] |

| Boiling Point | 275.9 ± 9.0 °C (Predicted)[4] | 342 °C[3] |

| Density | 1.128 ± 0.06 g/cm³ (Predicted)[4] | 1.329 g/cm³[5] |

| Solubility | Not available | Soluble in alcohol and ether; almost insoluble in cold benzene.[5] 50 g/L in water at 20 °C.[3] Soluble in water and ethanol.[6] |

| Storage Conditions | Refrigerated | Stable, incompatible with oxidizing agents and bases.[5] |

Synthesis of Oxocane-2,8-dione

The primary route for the synthesis of Oxocane-2,8-dione is through the dehydration of its corresponding dicarboxylic acid, pimelic acid. A common and effective method involves the use of a carbodiimide as a dehydrating agent.

Synthesis from Pimelic Acid using Dicyclohexylcarbodiimide (DCC)

This method relies on the activation of the carboxylic acid groups of pimelic acid by DCC, leading to an intramolecular cyclization to form the anhydride and dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol:

-

Dissolution: Dissolve pimelic acid (1 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane.

-

Addition of DCC: To the stirred solution of pimelic acid, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same dry solvent portionwise.

-

Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 24 hours). The formation of a white precipitate (DCU) will be observed.

-

Filtration: Remove the precipitated DCU by filtration.

-

Work-up: Wash the filtrate with a small amount of water to remove any unreacted pimelic acid. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Evaporate the solvent under reduced pressure to yield Oxocane-2,8-dione, which is reported to be a thick oil.[2]

Causality Behind Experimental Choices:

-

Dry Solvents: The use of dry solvents is crucial to prevent the hydrolysis of the anhydride product and the reaction of DCC with water.

-

DCC as Dehydrating Agent: DCC is a powerful and selective dehydrating agent that facilitates the formation of the anhydride under mild conditions. The formation of the insoluble DCU byproduct drives the reaction to completion and simplifies its removal.

-

Stirring: Continuous stirring ensures efficient mixing of the reactants and promotes the reaction.

Diagram 1: Synthesis of Oxocane-2,8-dione from Pimelic Acid

Caption: Workflow for the synthesis of Oxocane-2,8-dione.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Oxocane-2,8-dione is expected to show signals corresponding to the methylene protons of the seven-membered ring. In comparison to pimelic acid, the protons alpha to the carbonyl groups in the anhydride are likely to be shifted slightly downfield due to the electron-withdrawing nature of the anhydride linkage.

-

Pimelic Acid (Reference in D₂O): δ ~2.17 ppm (t, 4H, -CH₂COOH), δ ~1.54-1.58 ppm (m, 4H, -CH₂CH₂COOH), δ ~1.30-1.32 ppm (m, 2H, -CH₂CH₂CH₂-).[3][7]

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of a downfield signal for the carbonyl carbons. The chemical shifts of the methylene carbons will also be affected by the ring formation and the anhydride functionality.

-

Pimelic Acid (Reference): The spectrum of pimelic acid shows signals for the carboxylic acid carbon and the three distinct methylene carbons in the aliphatic chain.[8]

Infrared (IR) Spectroscopy

The IR spectrum of Oxocane-2,8-dione is expected to exhibit characteristic absorption bands for a cyclic anhydride.

-

C=O Stretching: Cyclic anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. For a saturated seven-membered ring, these are expected in the regions of 1820-1780 cm⁻¹ and 1775-1740 cm⁻¹.[9] The presence of two strong C=O bands is a key diagnostic feature.

-

C-O Stretching: A strong band corresponding to the C-O-C stretching of the anhydride group is expected in the range of 1300-1000 cm⁻¹.[9]

-

C-H Stretching: Aliphatic C-H stretching bands will be observed below 3000 cm⁻¹.

Chemical Properties and Reactivity

Oxocane-2,8-dione, as a cyclic anhydride, is a reactive molecule susceptible to nucleophilic attack. This reactivity is the basis for its utility as a synthetic intermediate and a monomer for polymerization.

Hydrolysis

In the presence of water, Oxocane-2,8-dione will undergo hydrolysis to revert to its parent dicarboxylic acid, pimelic acid. This reaction is typically slow at room temperature but can be accelerated by heat or the presence of acid or base catalysts.

Reactions with Nucleophiles

The electrophilic carbonyl carbons of the anhydride are readily attacked by various nucleophiles, leading to ring-opening.

-

Reaction with Alcohols: Alcohols react with Oxocane-2,8-dione to form monoesters of pimelic acid.[10][11][12] This reaction is a convenient method for the synthesis of functionalized dicarboxylic acid derivatives.

-

Reaction with Amines: Primary and secondary amines react readily with Oxocane-2,8-dione to yield the corresponding monoamides of pimelic acid. This reaction is highly efficient and proceeds under mild conditions.

Diagram 2: Reactivity of Oxocane-2,8-dione

Caption: Key reactions of Oxocane-2,8-dione with nucleophiles.

Potential Applications

While specific, large-scale industrial applications of Oxocane-2,8-dione are not widely documented, its chemical nature suggests significant potential in several areas, particularly in polymer chemistry and as a building block in organic synthesis.

Monomer for Ring-Opening Polymerization (ROP)

The strained eight-membered ring of Oxocane-2,8-dione makes it a candidate for ring-opening polymerization (ROP). ROP of cyclic esters and anhydrides is a well-established method for the synthesis of biodegradable polyesters.[13][14] The resulting polyesters derived from pimelic acid would possess a seven-carbon diacid unit, which can influence the physical properties of the polymer, such as its flexibility and melting point.[15]

Intermediate in Organic Synthesis

The reactivity of Oxocane-2,8-dione with a variety of nucleophiles makes it a useful intermediate for the synthesis of more complex molecules. It provides a straightforward route to mono-functionalized pimelic acid derivatives, which can be valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The derivatives of pimelic acid are known to be involved in the biosynthesis of lysine.[16]

Safety and Handling

Based on GHS classifications for related compounds, Oxocane-2,8-dione should be handled with care. It is predicted to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It is recommended to work in a well-ventilated area or a fume hood. For long-term storage, refrigeration is advised to minimize degradation.

Conclusion

Oxocane-2,8-dione, or pimelic anhydride, is a versatile heterocyclic compound with significant potential in both synthetic and materials chemistry. Its synthesis from readily available pimelic acid, coupled with its reactivity towards nucleophiles, positions it as a valuable intermediate for the preparation of functionalized dicarboxylic acids and as a monomer for the creation of novel polyesters through ring-opening polymerization. While further research is needed to fully explore its experimental properties and applications, this guide provides a solid foundation for scientists and researchers to understand and utilize this promising molecule in their future work.

References

-

PrepChem. (n.d.). Synthesis of pimelic anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

-

PubChem. (n.d.). Pimelic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pimelic Acid in Advanced Polymer Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000857). Retrieved from [Link]

-

Polyanhydride Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US2826609A - Process for the manufacture of pimelic acid.

-

Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]

-

DrugFuture. (n.d.). Pimelic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Oxocane-2,8-dione. Retrieved from [Link]

-

Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]

-

Research Journal of Science and Technology. (n.d.). Solubility Study and Thermodynamic Analysis of Pimelic acid in water, Ethanol and their Binary mixture. Retrieved from [Link]

-

ACS Omega. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233). Retrieved from [Link]

-

SpectraBase. (n.d.). Pimelic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Pimelic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

-

Chemspace. (n.d.). Oxocane-2,8-dione. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Pivalic anhydride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Koyon. (2025, May 22). What are the products of the reaction between maleic anhydride and alcohols?. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring opening polymerization of oxetane by the use of a montmorillonite clay as catalyst. Retrieved from [Link]

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

Chemguide. (n.d.). THE REACTION OF ACID ANHYDRIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

-

MDPI. (n.d.). Ring-Opening Polymerization—An Introductory Review. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols. Retrieved from [Link]

-

FTIR Spectroscopy. (2024, April 25). The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring‐Opening Polymerization. Retrieved from [Link]

-

NIST WebBook. (n.d.). Maleic anhydride. Retrieved from [Link]

Sources

- 1. Oxocane-2,8-dione | C7H10O3 | CID 9543533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,8-Oxocanedione | 10521-07-0 [amp.chemicalbook.com]

- 5. 111-16-0(Pimelic acid) | Kuujia.com [kuujia.com]

- 6. rjstonline.com [rjstonline.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000857) [hmdb.ca]

- 8. Pimelic acid(111-16-0) 13C NMR [m.chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. koyonchem.com [koyonchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Pimelic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Characterization of CAS Number 10521-07-0 and a Related Compound of Interest

A Note to the Researcher: Initial analysis of CAS number 10521-07-0 reveals a common point of ambiguity in chemical databases. While this number is officially assigned to Pimelic Anhydride (also known as Oxocane-2,8-dione) , searches related to characterization data frequently intersect with Ethyl (E)-3-(1-pyrrolidinyl)crotonate . To ensure comprehensive support for your research, this guide will address the characterization of both compounds, allowing you to identify and proceed with the molecule relevant to your work.

Part 1: Pimelic Anhydride (CAS: 10521-07-0)

Core Identification and Chemical Properties

Pimelic anhydride is a cyclic dicarboxylic anhydride. Its characterization is foundational to its application in organic synthesis, particularly in polymerization and the formation of seven-membered rings.

| Property | Value | Source |

| CAS Number | 10521-07-0 | [1][2][3][4] |

| Synonyms | Oxocane-2,8-dione, 2,8-Oxocanedione, Pimelic acid anhydride | [1][3][4] |

| Molecular Formula | C7H10O3 | [1][3][4][5] |

| Molecular Weight | 142.15 g/mol | [1][2][3][5] |

| Boiling Point | 275.9 ± 9.0 °C (Predicted) | [6] |

| Density | 1.128 ± 0.06 g/cm3 (Predicted) | [6] |

| Purity | Typically ≥95% | [1][2][3] |

| Storage | Refrigerated | [2] |

Safety and Handling

Pimelic anhydride is classified as an irritant. Proper personal protective equipment (PPE) is essential during handling.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

-

Stability : Stable under recommended storage conditions.[1] Incompatible with strong oxidizing agents.[1]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[1]

Spectroscopic and Analytical Characterization

Sources

- 1. aksci.com [aksci.com]

- 2. oxocane-2,8-dione | 10521-07-0 [sigmaaldrich.com]

- 3. CAS 10521-07-0 | 2H26-1-10 | MDL MFCD16294213 | Pimelic anhydride | SynQuest Laboratories [synquestlabs.com]

- 4. 10521-07-0 CAS Manufactory [m.chemicalbook.com]

- 5. Oxocane-2,8-dione | C7H10O3 | CID 9543533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10521-07-0 | CAS DataBase [m.chemicalbook.com]

Navigating the Solubility of Oxocane-2,8-dione: A Technical Guide for Researchers

Introduction

Oxocane-2,8-dione, a cyclic dione with the molecular formula C₇H₁₀O₃, presents a unique molecular architecture that is of growing interest in synthetic chemistry and materials science.[1] As a lactone, its reactivity and potential applications are intrinsically linked to its behavior in solution. A fundamental understanding of its solubility in common laboratory solvents is therefore a critical prerequisite for its effective use in research and development, from reaction medium selection to purification and formulation.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of oxocane-2,8-dione. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, offers a predictive assessment, and most importantly, provides a robust, step-by-step experimental protocol for a precise and reliable determination of its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to handling this compound.

Physicochemical Properties of Oxocane-2,8-dione

A molecule's solubility is dictated by its physicochemical properties. For oxocane-2,8-dione, the key parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | PubChem[1] |

| Molecular Weight | 142.15 g/mol | PubChem[1] |

| IUPAC Name | oxocane-2,8-dione | PubChem[1] |

| CAS Number | 10521-07-0 | PubChem[1] |

| Appearance | (Predicted) White to off-white solid | Inferred |

| Polar Surface Area | 43.4 Ų | PubChem[1] |

| Hydrogen Bond Donors | 0 | Chemspace[2] |

| Hydrogen Bond Acceptors | 2 | Chemspace[2] |

The structure of oxocane-2,8-dione, featuring two carbonyl groups within an eight-membered ring, imparts a significant degree of polarity. The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents. However, the carbon backbone is nonpolar, which will influence its solubility in nonpolar solvents. The principle of "like dissolves like" will be the guiding tenet in predicting its solubility.

Predicted Solubility Profile

While specific experimental data on the solubility of oxocane-2,8-dione is not extensively available in the public domain, we can make informed predictions based on its structure and the properties of common laboratory solvents.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | 10.2 | Protic | Low to Moderate | The presence of hydrogen bond acceptors may allow for some solubility, but the nonpolar carbon ring will limit it. |

| Methanol | 6.6 | Protic | Moderate to High | The combination of polarity and the ability to hydrogen bond should facilitate dissolution. |

| Ethanol | 5.2 | Protic | Moderate to High | Similar to methanol, ethanol should be a reasonably good solvent. |

| Acetone | 5.1 | Aprotic | High | The high polarity of acetone should effectively solvate the polar regions of oxocane-2,8-dione. |

| Dichloromethane | 3.4 | Aprotic | High | Its moderate polarity is well-suited to balance the polar and nonpolar characteristics of the molecule. |

| Ethyl Acetate | 4.4 | Aprotic | High | As an ester, its chemical nature is similar to the lactone, suggesting good compatibility. |

| Toluene | 2.4 | Aprotic | Low | The nonpolar nature of toluene will likely not favor the dissolution of the polar oxocane-2,8-dione. |

| Hexane | 0.0 | Aprotic | Very Low | As a nonpolar solvent, hexane is unlikely to be a suitable solvent. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to determining solubility is essential. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective:

To quantitatively determine the solubility of oxocane-2,8-dione in a range of common laboratory solvents at a specified temperature.

Materials:

-

Oxocane-2,8-dione (purity ≥95%)[3]

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of oxocane-2,8-dione to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution is truly saturated.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.

-

-

Gravimetric Analysis (Optional but Recommended for Validation):

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved solid.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a stock solution of oxocane-2,8-dione of a known concentration in a suitable solvent (one in which it is highly soluble).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a standard curve (peak area vs. concentration).

-

Dilute the filtered saturated solutions to a concentration that falls within the range of the standard curve.

-

Analyze the diluted samples and determine their concentration from the standard curve.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the chromatographic analysis and accounting for the dilution factor, calculate the solubility of oxocane-2,8-dione in each solvent. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Safety and Handling

According to the available safety data, oxocane-2,8-dione is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The solubility of oxocane-2,8-dione is a key parameter for its successful application in scientific research. While theoretical predictions provide a useful starting point, this guide emphasizes the importance of empirical determination through a robust and validated experimental protocol. By following the detailed methodology outlined, researchers can obtain reliable and reproducible solubility data, enabling the rational design of experiments and the advancement of their research objectives.

References

-

PubChem. (n.d.). Oxocane-2,8-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). Oxocane-2,8-dione. Retrieved from [Link]

Sources

Interpreting the 1H NMR and 13C NMR spectra of Oxocane-2,8-dione

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of Oxocane-2,8-dione

Foreword

For researchers engaged in the synthesis of novel chemical entities, particularly within the realms of medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is a foundational pillar of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the atomic framework of a molecule. This guide provides a comprehensive, field-proven analysis of the ¹H and ¹³C NMR spectra of oxocane-2,8-dione, a functionally rich eight-membered heterocyclic compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with confidence and precision.

Structural and Symmetry Analysis of Oxocane-2,8-dione

Oxocane-2,8-dione is an eight-membered ring containing an oxygen heteroatom (position 1), an ester carbonyl (lactone at C2), and a ketone carbonyl (at C8). This arrangement results in a molecule devoid of any plane of symmetry or center of inversion.

The direct consequence of this asymmetry is that every carbon and proton environment is chemically unique. Therefore, in a high-resolution NMR experiment, we anticipate observing distinct signals for each of the seven carbon atoms and each of the ten protons. The conformational flexibility inherent in a medium-sized ring like an oxocane can lead to time-averaged chemical shifts and coupling constants, a factor that must be considered during interpretation.

For clarity, the following systematic numbering will be used throughout this guide:

Caption: IUPAC numbering of the oxocane-2,8-dione ring.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is the first port of call for structural verification. The analysis hinges on three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).

Chemical Shift (δ) Predictions

The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms and π-systems, such as the carbonyl groups in oxocane-2,8-dione, deshield adjacent protons, causing their signals to appear at a higher frequency (downfield).

-

Protons on C7 (α to Ketone): The methylene protons on C7 are adjacent to the ketone carbonyl (C8). This proximity causes significant deshielding. Their chemical shift is predicted to be in the range of δ 2.5–2.7 ppm .[1][2][3]

-

Protons on C3 (α to Ester Carbonyl): Similarly, the protons on C3 are alpha to the ester carbonyl (C2). The deshielding effect is comparable to that of a ketone, leading to an expected chemical shift around δ 2.3–2.6 ppm .[1][2][3]

-

Protons on C4, C5, and C6 (β, γ Positions): These methylene groups are more remote from the direct deshielding cones of the carbonyls. They will resonate in the standard aliphatic region. Due to the overall asymmetry, they will have distinct shifts, likely falling within the δ 1.5–2.2 ppm range. The C5 protons, being furthest from both carbonyls, are expected to be the most upfield of this group.

Integration

As there are five distinct methylene (CH₂) groups in the molecule, the ¹H NMR spectrum should display five separate signals (or groups of signals), each integrating to a value of 2H. This provides a fundamental check on the proton count of the proposed structure.

Multiplicity (Splitting Patterns)

In a rigid cyclic system, the two protons on a given methylene group are diastereotopic and would exhibit distinct chemical shifts and couplings. However, due to the conformational flexibility of the eight-membered ring, we may observe some signal averaging. Nevertheless, complex splitting is expected.

-

Each methylene signal will appear as a multiplet .

-

For instance, the C3 protons will be coupled to the C4 protons, and the C4 protons will be coupled to both the C3 and C5 protons. This will result in complex patterns such as triplets of triplets or overlapping multiplets, which may be difficult to resolve without advanced techniques. The observation of these complex multiplets, rather than simple triplets, is a strong indicator of the cyclic structure.

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale |

| H on C7 | 2.5 – 2.7 | 2H | Multiplet | α to ketone carbonyl |

| H on C3 | 2.3 – 2.6 | 2H | Multiplet | α to ester carbonyl |

| H on C4, C6 | 1.7 – 2.2 | 4H (2H each) | Multiplet | β to a carbonyl group |

| H on C5 | 1.5 – 1.9 | 2H | Multiplet | γ to both carbonyl groups |

Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments and identifies the nature of the functional groups.

Number of Signals

The asymmetry of oxocane-2,8-dione dictates that all seven carbon atoms are chemically non-equivalent. Therefore, a total of seven distinct signals are expected in the ¹³C NMR spectrum.

Chemical Shift (δ) Predictions

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making signal assignment for different functional groups highly reliable.

-

Ketone Carbonyl (C8): Carbonyl carbons in ketones are highly deshielded and appear far downfield. The signal for C8 is predicted in the range of δ 205–220 ppm .[4][5][6]

-

Ester Carbonyl (C2): Ester carbonyls are less deshielded than ketone carbonyls. The signal for C2 is expected in the δ 170–185 ppm region.[4][6][7]

-

Methylene Carbons (C3-C7):

-

C7 (α to Ketone): The carbon adjacent to the ketone carbonyl will be the most deshielded of the methylene carbons, predicted around δ 35–45 ppm .

-

C3 (α to Ester Carbonyl): This carbon, being alpha to the ester, is also deshielded and expected in the range of δ 30–40 ppm .

-

C4, C5, C6: These carbons form the backbone of the ring and will resonate in the typical sp³ alkane region of δ 20–35 ppm .[4][7] Their precise assignment would require 2D NMR data.

-

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Carbon Type | Rationale |

| C8 | 205 – 220 | C=O | Ketone Carbonyl |

| C2 | 170 – 185 | C=O | Ester (Lactone) Carbonyl |

| C7 | 35 – 45 | CH₂ | α to Ketone |

| C3 | 30 – 40 | CH₂ | α to Ester Carbonyl |

| C4, C5, C6 | 20 – 35 | CH₂ | Aliphatic Ring Carbons |

Experimental Protocol for High-Quality NMR Data Acquisition

The trustworthiness of spectral interpretation is founded upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution NMR spectra of oxocane-2,8-dione.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the purified oxocane-2,8-dione sample.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its low viscosity and common use.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure the solution is homogeneous. Check for any undissolved particulates.

NMR Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. For quantitative integration, increase to 5-7 seconds.

-

Number of Scans: 16-32 scans.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.[8]

-

Temperature: 298 K (25 °C).

-

Caption: Workflow for NMR analysis of oxocane-2,8-dione.

The Role of 2D NMR in Unambiguous Assignment

While 1D NMR provides a robust initial assessment, definitive assignment of every signal, particularly the closely spaced methylene groups, necessitates 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H3↔H4, H4↔H5, H5↔H6, and H6↔H7, confirming the connectivity of the aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the CH₂ carbons (C3 through C7) once the proton signals are identified.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbonyl carbons and confirming the overall structure. It shows correlations over 2-3 bonds. Key expected correlations include:

-

Protons on C3 and C4 correlating to the ester carbonyl C2.

-

Protons on C7 and C6 correlating to the ketone carbonyl C8.

-

Conclusion

The ¹H and ¹³C NMR spectra of oxocane-2,8-dione are predicted to be rich in information, reflecting the molecule's inherent asymmetry and functional complexity. A successful interpretation relies on a systematic analysis of chemical shifts, integration, and coupling patterns. The ¹H spectrum is characterized by two downfield multiplets for the protons alpha to the carbonyls and a cluster of aliphatic multiplets. The ¹³C spectrum is defined by seven unique signals, including two distinctive downfield resonances for the ketone and ester carbonyls. While 1D spectra provide strong evidence, the application of 2D NMR techniques like COSY, HSQC, and HMBC is indispensable for complete and unequivocal structural elucidation. This guide provides the foundational framework for researchers to approach this analysis with both theoretical understanding and practical, validated methodologies.

References

-

Pascal H, F A. (1982). Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones. (Technical Report). OSTI.GOV. [Link]

-

Sorrells, C., et al. (2023). INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. International Symposium on Molecular Spectroscopy. [Link]

-

Erian, A. W., et al. (2020). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 25(18), 4084. MDPI. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (1976). 13C chemical shifts in medium ring and macrocyclic ketolactones. Journal of Chemical Education, 53(2), 121. [Link]

-

Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 28(4), 365-367. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Gianturco, M. A., Giammarino, A. S., & Pitcher, R. G. (1963). THE STRUCTURES OF FIVE CYCLIC DIKETONES ISOLATED FROM COFFEE. Tetrahedron, 19(12), 2051-2059. [Link]

-

Nakajima, N., et al. (2010). Highly efficient synthesis of medium-sized lactones via oxidative lactonization: Concise total synthesis of isolaurepan. Tetrahedron Letters, 51(3), 523-525. [Link]

-

Trost, B. M., & Dong, G. (2008). Cyclic 1,2‐Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)‐Terpestacin. Chemistry–A European Journal, 14(25), 7544-7557. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Smith, A. B., & Wuest, W. M. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of organic chemistry, 79(3), 1146-1154. [Link]

-

The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Hill, L. M., & Percec, V. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 907-916. [Link]

-

Hill, L. M., & Percec, V. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Macromolecules, 56(3), 907-916. [Link]

-

Duddeck, H., et al. (2002). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. Steinkopff. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

PubChem. (n.d.). Oxocane-2,8-dione. National Center for Biotechnology Information. [Link]

-

Holmes, A. B., et al. (1998). A new synthetic method for the preparation of 2,8-disubstituted oxocane derivatives: synthesis of lauthisan and laurenan. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-134. [Link]

-

Stoyanov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 5(2), 1011-1021. [Link]

-

Alsubari, A. A., et al. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,n- (ALKANE-1,n-DIYL)BIS-(3-PHENYLHYDRAZONO (HYDROXYIMINO)-INDOLIN-2-ONE DERIVATIVES. Journal of Marine Chimica Acta, 22(4), 48-56. [Link]

-

Acar, Ç., et al. (2020). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-868. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Al-Jbouri, H. A. A. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3). [Link]

Sources

- 1. iq.usp.br [iq.usp.br]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scribd.com [scribd.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Fragmentation of 2,8-Oxocanedione: A Technical Guide to its Mass Spectrometric Profile

Introduction: Deciphering the Structure of a Novel Cyclic Diester